RuPhos

Description

Dioxation is a member of dioxanes.

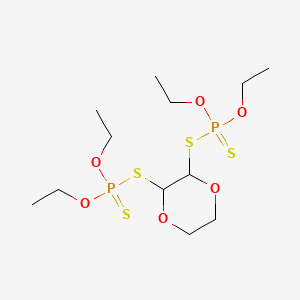

RN given refers to cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKKVDGJXVOLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6P2S4 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020534 | |

| Record name | Dioxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998), Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH], VISCOUS BROWN LIQUID., Viscous, brown, tan, or dark-amber liquid., Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.] | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

140 to 154 °F at 0.5 mmHg (NTP, 1992), 140-154 °F at 0.5 mmHg | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE, 10 G/KG HEXANE, KEROSENE, SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES, SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS, Water solubility = insoluble, Solubility in water: none, Insoluble | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.257 at 78.8 °F (EPA, 1998) - Denser than water; will sink, 1.257 @ 26 °C/4 °C, Relative density (water = 1): 1.26 (26 °C), 1.26 at 78.8 °F, (79 °F): 1.26 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

17.8 mmHg at 77 °F (NTP, 1992), 0.00000009 [mmHg], 17.8 mmHg | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

TAN LIQUID, Viscous brown liquid, Viscous, brown, tan, or dark-amber liquid. | |

CAS No. |

78-34-2 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxation [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2DF82JA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, S,S'-p-dioxane-2,3-diyl O,O,O',O'-tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TE331DF0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-4 °F (EPA, 1998), -20 °C, -4 °F | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of RuPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuPhos, or 2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl, is a highly effective and versatile electron-rich, bulky monodentate biaryl phosphine (B1218219) ligand.[1][2] It is a member of the well-established "Buchwald ligands," first described by Stephen L. Buchwald in 1998.[1] These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3] this compound and its palladium complexes are particularly adept at catalyzing challenging transformations, including Negishi and Suzuki-Miyaura couplings, as well as Buchwald-Hartwig amination reactions, even with sterically hindered substrates.[1][4] This guide provides a comprehensive overview of the core synthesis of the this compound ligand, including detailed experimental protocols and quantitative data.

Synthesis Overview

The synthesis of this compound can be accomplished in a one-pot, two-step sequence starting from commercially available precursors. The overall strategy involves the initial formation of a biphenyl (B1667301) backbone with the desired diisopropoxy substitution pattern, followed by the introduction of the dicyclohexylphosphino group.

The key intermediate, 2-bromo-2',6'-diisopropoxybiphenyl, is first synthesized via a cross-coupling reaction. This is followed by a lithium-halogen exchange and subsequent quenching with chlorodicyclohexylphosphine (B95532) to yield the final this compound ligand.[5]

Experimental Protocols

The following protocol details the synthesis of this compound ligand.

Step 1: Synthesis of 2-bromo-2',6'-diisopropoxybiphenyl

-

An oven-dried 100 mL round-bottomed flask containing a magnetic stir bar and equipped with a reflux condenser is sealed with a rubber septum and fitted with an argon inlet. The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.[5]

-

To the reaction vessel, add 1,3-diisopropoxybenzene (B1589079) (1.5 g, 7.7 mmol, 1.1 equiv.), dry hexane (B92381) (16 mL), and n-butyllithium (3.2 mL of a 2.5 M solution in hexanes, 8.0 mmol, 1.2 equiv.).[5]

-

The reaction mixture is heated to reflux at a bath temperature of 80 °C for 2.5 hours.[5]

-

While maintaining reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol, 1.0 equiv.) is added dropwise via syringe over 50 minutes with vigorous stirring.[5]

-

The resulting suspension is stirred at 80 °C for an additional hour.[5]

-

The reaction mixture is then cooled to room temperature. A small aliquot can be taken, quenched with ethanol, and analyzed by Gas Chromatography (GC) to confirm the complete consumption of 2-bromochlorobenzene and clean conversion to 2-bromo-2',6'-diisopropoxybiphenyl.[5]

Step 2: Synthesis of 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (this compound)

-

To the reaction mixture from Step 1, add dry tetrahydrofuran (B95107) (THF) (16 mL) via syringe.[5]

-

Cool the resulting mixture to -78 °C using a dry ice/acetone bath.[5]

-

Add n-butyllithium (3.1 mL of a 2.5 M solution in hexanes, 7.7 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes.[5]

-

Stir the mixture at -78 °C for 1 hour.[5]

-

Add neat chlorodicyclohexylphosphine (1.5 mL, 6.8 mmol, 1.0 equiv.) via syringe.[5]

-

The reaction mixture is stirred at -78 °C.

Purification

While the primary synthesis protocol is outlined above, purification is crucial for obtaining high-purity this compound suitable for sensitive catalytic applications. A common purification method involves column chromatography.

-

The crude product is concentrated in vacuo.

-

The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent, such as ethyl acetate (B1210297).[4]

-

Fractions containing the pure this compound ligand are combined and concentrated.

-

For crystallization, the purified product can be dissolved in a hexanes/ethyl acetate (10:1) mixture and allowed to stand at room temperature for slow evaporation over two weeks to yield colorless plates.[4]

Data Presentation

Table 1: Reactant Quantities for this compound Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Equivalents |

| 1,3-Diisopropoxybenzene | 194.27 | 1.5 | - | 7.7 | 1.1 |

| n-Butyllithium (Step 1) | 64.06 | - | 3.2 | 8.0 | 1.2 |

| 2-Bromochlorobenzene | 191.45 | - | 0.8 | 6.8 | 1.0 |

| n-Butyllithium (Step 2) | 64.06 | - | 3.1 | 7.7 | 1.1 |

| Chlorodicyclohexylphosphine | 232.74 | - | 1.5 | 6.8 | 1.0 |

Table 2: Reaction Conditions

| Step | Parameter | Value |

| 1 | Temperature | 80 °C (reflux) |

| 1 | Duration | 2.5 hours (initial), 1 hour (after addition) |

| 2 | Temperature | -78 °C |

| 2 | Duration | 1 hour (after n-BuLi), ongoing (after phosphine addition) |

| - | Solvent(s) | Hexane, THF |

Visualizations

Caption: A flowchart illustrating the synthetic workflow for the this compound ligand.

Caption: A diagram representing the chemical structure of the this compound ligand.

References

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Cas 787618-22-8,2-DICYCLOHEXYLPHOSPHINO-2',6'-DI-I-PROPOXY-1,1'-BIPHENYL | lookchem [lookchem.com]

- 3. d-nb.info [d-nb.info]

- 4. journals.iucr.org [journals.iucr.org]

- 5. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]

The Mechanism of RuPhos in Suzuki Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The development of highly active and versatile catalyst systems has been pivotal to its widespread application in pharmaceuticals, materials science, and fine chemical synthesis. Among the pantheon of phosphine (B1218219) ligands that facilitate this transformation, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a particularly effective ligand, especially for challenging couplings involving sterically hindered substrates. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the Suzuki coupling, detailing the catalytic cycle, providing experimental protocols for mechanistic studies, and presenting quantitative data on its performance.

The Catalytic Cycle of Suzuki Coupling with this compound

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The bulky and electron-rich nature of the this compound ligand plays a crucial role in facilitating each step of this cycle, enhancing reaction rates and promoting the stability of key intermediates. The catalytic cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination. When using a this compound-based precatalyst, such as this compound Pd G3 or G4, an initial activation step is required to generate the active Pd(0) species.

Precatalyst Activation

Third- and fourth-generation Buchwald precatalysts, like this compound Pd G3 and G4, are designed to be air- and moisture-stable, simplifying reaction setup.[1][2] The activation of the G3 precatalyst is initiated by a base, which facilitates the reductive elimination of the biaryl-amine scaffold to generate the active, monoligated Pd(0)-RuPhos complex, L-Pd(0).[3] This process is highly efficient and ensures a controlled and rapid entry into the catalytic cycle.

References

An In-depth Technical Guide to the Activation Mechanism of RuPhos Pd G3 Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation mechanism of the RuPhos Pd G3 precatalyst, a cornerstone of modern cross-coupling chemistry. Understanding the intricacies of its transformation into the active catalytic species is paramount for optimizing reaction conditions, enhancing yields, and ensuring reproducibility in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.

Introduction to this compound Pd G3

This compound Pd G3 is a third-generation Buchwald precatalyst renowned for its high reactivity, thermal stability, and broad substrate scope in various cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2] Like other G3 precatalysts, it features a palladium(II) center coordinated to a bulky, electron-rich biaryl phosphine (B1218219) ligand (this compound), a deprotonated 2-aminobiphenyl (B1664054) fragment, and a methanesulfonate (B1217627) (mesylate) anion.[3] This design allows for the controlled and efficient in situ generation of the active monoligated Pd(0) species, which is essential for catalytic turnover.[3][4]

The Core Activation Mechanism

The activation of this compound Pd G3 is a base-mediated process that proceeds through a well-defined sequence of steps to generate the catalytically active L-Pd(0) species.[2][5] The overall transformation involves the reductive elimination of the 2-aminobiphenyl scaffold to form NH-carbazole.[2]

The key steps of the activation mechanism are:

-

Mesylate Dissociation (Optional/Solvent Dependent): In polar solvents, the methanesulfonate anion may dissociate from the palladium center, forming a cationic palladium intermediate. However, this is not always a prerequisite for activation.

-

Base-Mediated Deprotonation: A base abstracts a proton from the nitrogen atom of the 2-aminobiphenyl moiety. This is a crucial step that initiates the reductive elimination process.[6] The choice of base can significantly influence the rate of activation.

-

Reductive Elimination: The deprotonated 2-aminobiphenyl ligand undergoes intramolecular C-N bond formation, leading to the reductive elimination of NH-carbazole. This step reduces the palladium center from Pd(II) to the active Pd(0) state, which is stabilized by the this compound ligand. For the this compound Pd G3 system, this reductive elimination is the rate-limiting step in the overall catalytic cycle of Buchwald-Hartwig amination.[7]

Quantitative Kinetic Data

While extensive comparative kinetic data for the activation of this compound Pd G3 with various bases and solvents is not compiled in a single source, computational studies have provided valuable insights into the energetics of the key activation step.

| Parameter | Value | Method | Reference |

| Activation Energy (Reductive Elimination) | 32.0 kcal/mol | DFT Calculation | [7] |

Note: This value corresponds to the rate-limiting step in the context of a Buchwald-Hartwig amination reaction.

The Role of the Base and Solvent

The selection of the base and solvent system is critical for efficient precatalyst activation. Strong, non-coordinating bases are generally preferred for the deprotonation of the 2-aminobiphenyl ligand. The solvent can influence the solubility of the precatalyst and the base, as well as the stability of intermediates in the activation pathway. The solvent can also play a role in the isomerization of the precatalyst, which may affect its reactivity.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general framework for a cross-coupling reaction using this compound Pd G3 and can be adapted for kinetic studies by systematic variation of parameters and monitoring of the reaction progress.

Materials:

-

Aryl halide (1.0 equiv)

-

Amine (1.2 equiv)

-

This compound Pd G3 (0.5-2 mol%)

-

Strong base (e.g., NaOtBu, KOtBu, LHMDS) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add the aryl halide, this compound Pd G3, and the base under an inert atmosphere.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

The filtrate can then be concentrated and purified by column chromatography.

Protocol for In Situ NMR Spectroscopic Monitoring of Catalyst Activation

This protocol outlines a method for observing the activation of this compound Pd G3 in real-time using ³¹P NMR spectroscopy.

Equipment:

-

NMR spectrometer equipped with a variable temperature probe

-

J. Young NMR tubes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In a glovebox, prepare a stock solution of this compound Pd G3 in a deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈).

-

In a separate vial, prepare a solution of the base in the same deuterated solvent.

-

Transfer a known volume of the this compound Pd G3 stock solution to a J. Young NMR tube.

-

Acquire an initial ³¹P NMR spectrum of the precatalyst solution at the desired reaction temperature. The characteristic signal for the precatalyst will be observed.

-

Using a syringe, inject the base solution into the NMR tube while it is in the spectrometer (if the setup allows) or quickly remove the tube, inject the base, and re-insert it into the spectrometer.

-

Immediately begin acquiring a series of time-resolved ³¹P NMR spectra.

-

Monitor the disappearance of the precatalyst signal and the appearance of new signals corresponding to the active Pd(0) species and any phosphorus-containing byproducts.

-

The rate of activation can be quantified by integrating the respective signals over time.[8]

Visualizing the Activation Pathway

The activation of this compound Pd G3 can be visualized as a signaling pathway, illustrating the transformation from the precatalyst to the active catalytic species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 3. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

RuPhos Ligand: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RuPhos, or 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, is a highly effective and versatile electron-rich biaryl monophosphine ligand. It belongs to the Buchwald-Hartwig ligand family and has gained significant traction in palladium-catalyzed cross-coupling reactions. Its bulky and electron-donating nature makes it particularly adept at facilitating challenging coupling reactions, including those involving sterically hindered substrates and the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. This technical guide provides an in-depth overview of the physicochemical properties of the this compound ligand, detailed experimental protocols for its use, and an examination of its role in key catalytic cycles.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.

General Properties

| Property | Value | Reference |

| Chemical Name | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | [1][2] |

| CAS Number | 787618-22-8 | [3] |

| Molecular Formula | C₃₀H₄₃O₂P | [2][4] |

| Molecular Weight | 466.63 g/mol | [2][4] |

| Appearance | White to pale yellow crystalline solid/powder | [2] |

| Melting Point | 123-126 °C |

Solubility

This compound is generally described as being slightly soluble in common organic solvents.[1][2] Quantitative solubility data is not widely available in the literature, but its solubility profile is critical for its use in homogeneous catalysis.

| Solvent | Solubility (Qualitative) |

| Chloroform | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Tetrahydrofuran (THF) | Soluble |

| Toluene (B28343) | Soluble |

| 1,4-Dioxane | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Water | Insoluble |

Note: "Soluble" indicates that this compound is commonly used in these solvents for reactions, suggesting sufficient solubility for catalytic purposes.

Structural Properties

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction, revealing key bond lengths and angles that contribute to its steric and electronic properties.[4]

| Parameter | Value | Reference |

| P—C(Ar) | 1.848(2) Å | [4] |

| P—C(Cy) | 1.862(2) Å, 1.877(2) Å | [4] |

| C(Ar)—P—C(Cy) Angle | 97.03(8)°, 101.86(8)° | [4] |

| C(Cy)—P—C(Cy) Angle | 105.46(8)° | [4] |

| Tolman Cone Angle (θ) | 201.5° | [4] |

The large Tolman cone angle indicates significant steric bulk around the phosphorus atom, which is a key factor in its catalytic efficacy, particularly in preventing catalyst deactivation and promoting reductive elimination.

Spectral Data

| Nucleus | Solvent | Chemical Shift (δ) | Reference |

| ³¹P | CDCl₃ or CH₂Cl₂ | ~ -10 ppm | [5] |

| ³¹P | THF (freshly distilled) | ~ -10 ppm | [5] |

| ³¹P | Commercial THF | ~ -10 ppm and ~40 ppm (oxide) | [5] |

| ¹H | CDCl₃ | See reference spectra | [6] |

The ³¹P NMR spectrum is a crucial tool for assessing the purity of this compound, with the appearance of a signal around 40 ppm often indicating the presence of the corresponding phosphine (B1218219) oxide.[5]

-

FT-IR Spectroscopy: The spectrum would be expected to show characteristic peaks for C-H stretching of aromatic and aliphatic groups, C-O stretching of the isopropoxy groups, and P-C bond vibrations.

-

UV-Vis Spectroscopy: As a substituted biphenyl, this compound would be expected to exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.

Thermal Stability

While a specific decomposition temperature for the free this compound ligand is not widely reported, its palladium precatalysts exhibit thermal stability. For instance, this compound Pd G3 has a decomposition temperature in the range of 188-196 °C. This suggests that the ligand itself is stable under typical cross-coupling reaction conditions, which are often run at elevated temperatures.

Experimental Protocols

The following are detailed experimental protocols for the application of this compound in common cross-coupling reactions and for the determination of its purity.

Purity Determination by Quantitative NMR (qNMR)

This protocol provides a general framework for determining the purity of this compound using ³¹P qNMR with an internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample and a similar mass of a suitable internal standard (e.g., triphenyl phosphate, with a known purity) into a vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of CDCl₃).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum using a spectrometer with a proton decoupler.

-

Use a pulse program with a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nuclei in the sample and standard, to ensure full relaxation and accurate integration. A 90° pulse angle should be used.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Carefully integrate the well-resolved signals corresponding to this compound (around -10 ppm) and the internal standard.

-

-

Purity Calculation:

-

Calculate the purity of the this compound sample using the following equation:

Purity_this compound (%) = (I_this compound / N_this compound) * (N_std / I_std) * (MW_this compound / W_this compound) * (W_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of phosphorus atoms (for both this compound and the standard, N=1)

-

MW = Molecular weight

-

W = Weight

-

P_std = Purity of the internal standard

-

Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with a secondary amine using this compound as the ligand.

Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the limiting reagent).

-

Add the aryl chloride (1.0 equivalent) and the secondary amine (1.1-1.2 equivalents) via syringe.

-

-

Reaction:

-

Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a boronic acid using a palladium/RuPhos catalytic system.

Methodology:

-

Reaction Setup:

-

In a Schlenk tube, combine the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1.2-2.4 mol%), the aryl bromide (1.0 equivalent), and the boronic acid (1.2-1.5 equivalents).

-

Add a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

-

-

Reaction:

-

Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C).

-

Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.

-

-

Work-up:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel.

-

Signaling Pathways and Logical Relationships

The efficacy of this compound in cross-coupling reactions is a result of a complex interplay of its steric and electronic properties influencing the catalytic cycle.

Conclusion

This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and electron-donating properties enables the efficient synthesis of a wide range of organic molecules, including those with challenging structural motifs. This technical guide provides a foundational understanding of its physicochemical properties and practical guidance for its application in the laboratory. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the characteristics and handling of this compound is essential for optimizing reaction conditions and achieving desired synthetic outcomes. Further research into the quantitative solubility and thermal properties of the free ligand would be beneficial for process development and scale-up applications.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemscene.com [chemscene.com]

- 5. Third Generation Buchwald Precatalysts with XPhos and this compound: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy [mdpi.com]

- 6. 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIISOPROPOXYBIPHENYL(787618-22-8) 1H NMR spectrum [chemicalbook.com]

The Architect of Modern Cross-Coupling: A Technical Guide to the RuPhos Ligand

For Researchers, Scientists, and Drug Development Professionals

The development of robust and versatile catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency. Among the pantheon of phosphine (B1218219) ligands that have revolutionized palladium-catalyzed cross-coupling reactions, RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) has emerged as a particularly powerful tool. Its unique structural features confer exceptional reactivity, particularly in challenging C-N and C-C bond-forming reactions, making it an indispensable ligand in academic and industrial laboratories, especially within the realm of drug development. This in-depth technical guide explores the core structural features of the this compound ligand, its profound impact on reactivity, and provides practical insights into its application.

Structural Features: A Bulky and Electron-Rich Scaffold

The efficacy of this compound stems from its meticulously designed three-dimensional structure. A member of the Buchwald family of biarylphosphine ligands, its architecture is characterized by significant steric bulk and strong electron-donating properties, both of which are critical for promoting efficient catalysis.

Crystallographic Analysis and Key Geometric Parameters

The solid-state structure of the free this compound ligand has been elucidated by single-crystal X-ray diffraction, providing precise data on its bond lengths and angles.[1][2] These parameters are fundamental to understanding its steric and electronic profile.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₃O₂P | [3] |

| CAS Number | 787618-22-8 | [3] |

| P—C(aryl) Bond Length | 1.848(2) Å | [1][2] |

| P—C(cyclohexyl) Bond Lengths | 1.877(2) Å, 1.862(2) Å | [1][2] |

| C(aryl)—P—C(cyclohexyl) Angles | 97.03(8)°, 101.86(8)° | [1][2] |

| C(cyclohexyl)—P—C(cyclohexyl) Angle | 105.46(8)° | [1][2] |

The Tolman Cone Angle: Quantifying Steric Hindrance

A key descriptor of the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This value represents the solid angle at the metal center that is occupied by the ligand. This compound possesses a significantly large cone angle, which is a direct consequence of its bulky dicyclohexylphosphino group and the ortho-diisopropoxy substituents on the biphenyl (B1667301) backbone.[1][2]

| Ligand | Cone Angle (θ) |

| This compound (free) | 201.5° |

| Pd-RuPhos | 198.1° |

| BrettPhos (free) | 220.3° |

| Pd-BrettPhos | 204.2° |

| PCy₃ | 170° |

| PPh₃ | 145° |

The large cone angle of this compound is instrumental in promoting the formation of the active monoligated palladium(0) species, which is crucial for initiating the catalytic cycle. It also plays a significant role in facilitating the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions.[4][5]

Reactivity and Applications in Cross-Coupling Reactions

The unique structural attributes of this compound translate into exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. It is particularly renowned for its ability to facilitate challenging transformations involving sterically hindered substrates and for its high catalytic activity, often allowing for low catalyst loadings.

Buchwald-Hartwig Amination: A Go-To Ligand for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound has proven to be a superior ligand for the coupling of secondary amines with aryl halides, including electron-rich, electron-poor, and sterically demanding substrates.[6]

General Experimental Protocol for Buchwald-Hartwig Amination:

An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., this compound Pd G2, 1-2 mol%), the aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) under an inert atmosphere. Anhydrous solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is heated to the specified temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC/LC-MS. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.

Table of Representative Buchwald-Hartwig Aminations using this compound:

| Aryl Halide | Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | This compound Pd G2 (1.5) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2-Bromotoluene | Di-n-butylamine | This compound Pd G2 (1.0) | NaOtBu | Toluene | 80 | 2 | 98 |

| 1-Bromo-4-(trifluoromethyl)benzene | N-Methylaniline | This compound Pd G2 (2.0) | K₃PO₄ | Dioxane | 100 | 24 | 92 |

| 3-Bromo-N,N-dimethylaniline | Pyrrolidine | This compound Pd G2 (1.0) | LiHMDS | Toluene | 100 | 4 | 96 |

Suzuki-Miyaura Coupling: Forging C-C Bonds with High Efficiency

This compound is also a highly effective ligand for the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides. It is particularly advantageous for the coupling of heteroaryl substrates and for reactions involving challenging aryl chlorides.[7][8]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A reaction flask is charged with the aryl or heteroaryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). A suitable solvent system (e.g., toluene/water or dioxane/water) is added, and the mixture is heated (typically 80-110 °C) under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with water, and the product is extracted. The organic extracts are dried, concentrated, and purified by chromatography.

Table of Representative Suzuki-Miyaura Couplings using this compound:

| Aryl Halide | Boronic Acid | Pd Source (mol%) / Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) / this compound (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 94 |

| 2-Chloropyridine | 3-Thiopheneboronic acid | Pd(OAc)₂ (3) / this compound (6) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |

| 1-Bromo-2,4,6-trimethylbenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) / this compound (3) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 97 |

| 3-Bromoquinoline | (4-Fluorophenyl)boronic acid | Pd(OAc)₂ (2) / this compound (4) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 88 |

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another area where this compound excels. It enables the coupling of a wide range of functionalized organozinc reagents with aryl and heteroaryl halides, including sterically hindered substrates.[9][10]

General Experimental Protocol for Negishi Coupling:

To a flame-dried Schlenk tube under an inert atmosphere are added the palladium precatalyst (e.g., this compound Pd G2, 1-2 mol%), the aryl or heteroaryl halide (1.0 equiv), and an anhydrous solvent (e.g., THF or dioxane). The organozinc reagent (1.2-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated as required. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted, dried, and purified.[11]

Table of Representative Negishi Couplings using this compound:

| Aryl Halide | Organozinc Reagent | Pd Precatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromoanisole | p-Tolylzinc chloride | This compound Pd G2 (0.1) | THF | 75 | 0.33 | >98 |

| 4-Iodobenzonitrile | Ethyl 4-(chlorozincio)butanoate | This compound Pd G2 (2.0) | THF | 60 | 12 | 89 |

| 3-Chloropyridine | 2-Thienylzinc chloride | This compound Pd G2 (1.0) | Dioxane | 80 | 16 | 91 |

| 1-Bromo-2-(trifluoromethyl)benzene | Cyclohexylzinc bromide | This compound Pd G2 (1.5) | THF | 70 | 24 | 85 |

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

A deep understanding of the catalytic cycle is paramount for reaction optimization and the rational design of new catalysts. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, deprotonation, and reductive elimination steps. For the Pd-RuPhos system, extensive computational and experimental studies have shown that the reductive elimination step is typically the rate-limiting step of the catalytic cycle.[4][5]

Caption: The catalytic cycle for the Buchwald-Hartwig amination using a Pd-RuPhos catalyst.

The large steric bulk of this compound is thought to facilitate the C-N bond-forming reductive elimination from the palladium(II) amido complex, thereby accelerating the overall catalytic turnover. The activation energy for this step in the Pd-RuPhos system has been calculated to be higher than that for the oxidative addition, confirming it as the rate-determining step.[4][5]

Logical Relationships: Structure Dictates Reactivity

The exceptional performance of the this compound ligand is a direct consequence of the interplay between its structural and electronic properties. The following diagram illustrates the key relationships that govern its reactivity.

Caption: Relationship between this compound's structural features and its catalytic reactivity.

Conclusion

This compound stands as a testament to the power of rational ligand design in catalysis. Its unique combination of steric bulk and electron-richness has made it an exceptionally versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the structural features and reactivity of this compound is essential for leveraging its full potential in the construction of complex and valuable molecules. The continued exploration of its applications and the development of next-generation catalysts inspired by its design will undoubtedly continue to push the boundaries of synthetic chemistry.

References

- 1. Crystal structure of the this compound ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand Effects of BrettPhos and this compound on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Unraveling the Core of Catalysis: An In-depth Technical Guide to RuPhos Oxidative Addition

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of an aryl halide to a palladium(0) complex is a critical initiation step in a multitude of palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry and drug development. The choice of ligand coordinated to the palladium center is paramount in dictating the efficiency and scope of these transformations. Among the pantheon of bulky biarylphosphine ligands developed, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a highly effective and versatile ligand for a range of cross-coupling reactions, including the Buchwald-Hartwig amination.

This technical guide provides a comprehensive examination of the oxidative addition step involving this compound-ligated palladium complexes. It delves into the mechanistic nuances, the formation of the active catalytic species, and the factors influencing this pivotal transformation. Detailed experimental protocols for studying the kinetics of this reaction are also provided, alongside a summary of key quantitative data to facilitate a deeper understanding and application of this catalytic system.

The Mechanism of Oxidative Addition in the Context of this compound

The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex involves the cleavage of the Ar-X bond and the formation of two new bonds: Pd-Ar and Pd-X. This process formally oxidizes the palladium center from Pd(0) to Pd(II). Several mechanistic pathways are possible for this transformation, including a concerted mechanism, an SN2-type pathway, and radical mechanisms. For electron-rich, bulky phosphine (B1218219) ligands like this compound, the reaction is generally believed to proceed through a concerted, three-center transition state.

A crucial aspect of the this compound-palladium system is the nature of the catalytically active species. While a Pd(0) source is used, it is the monoligated Pd(0)L species (where L = this compound) that is considered the most reactive intermediate for the oxidative addition step. This is in equilibrium with the less reactive, bis-ligated Pd(0)L₂ complex. The steric bulk of this compound plays a significant role in favoring the dissociation of one ligand to generate the highly reactive 12-electron monoligated species.

It is important to note that for many Buchwald-Hartwig amination reactions catalyzed by Pd-RuPhos systems, computational studies have suggested that reductive elimination, rather than oxidative addition, is the rate-limiting step of the overall catalytic cycle.[1][2][3] This is in contrast to other bulky phosphine ligands like BrettPhos, where oxidative addition is often rate-determining.[1][2] Nevertheless, a thorough understanding of the oxidative addition step is essential for optimizing reaction conditions and expanding the substrate scope.

Formation of the Active Pd(0)-RuPhos Catalyst

In practice, the active Pd(0)-RuPhos catalyst is typically generated in situ from a stable Pd(II) precatalyst. Third-generation (G3) Buchwald precatalysts, such as this compound Pd G3, are widely used for this purpose.[4] These precatalysts are air- and moisture-stable and are designed to efficiently generate the active monoligated Pd(0)-RuPhos species under the reaction conditions.[4][5] The activation of these precatalysts involves a reductive process that releases the active catalyst into the reaction mixture.[5][6] The use of such precatalysts ensures an accurate 1:1 palladium-to-ligand ratio and leads to more reproducible results.[4]

Quantitative Data on this compound Oxidative Addition

Obtaining precise experimental kinetic data specifically for the oxidative addition to a Pd(0)-RuPhos complex is challenging due to the high reactivity of the monoligated species and the fact that this step may not be rate-limiting in the overall catalytic cycle. Much of the available quantitative data comes from density functional theory (DFT) calculations, which provide valuable insights into the relative energy barriers of different steps in the catalytic cycle.

| Ligand System | Reaction Step | Substrate | Activation Energy (kcal/mol) - DFT | Reference |

| Pd-RuPhos | Oxidative Addition | Bromobenzene | 13.3 | [1] |

| Pd-RuPhos | Reductive Elimination | Diphenylamine | >13.3 (rate-limiting) | [1][2] |

| Pd-BrettPhos | Oxidative Addition | Bromobenzene | 23.3 (rate-limiting) | [1] |

| Pd-BrettPhos | Reductive Elimination | Diphenylamine | <23.3 | [1][2] |

Note: The values presented are from DFT calculations and serve to illustrate the relative energy barriers. Experimental values may vary. For the Pd-RuPhos system, reductive elimination is calculated to have a higher energy barrier than oxidative addition in the context of the studied Buchwald-Hartwig amination.[1][2]

Experimental Protocols for Studying Oxidative Addition Kinetics

The following are detailed methodologies for key experiments that can be employed to study the kinetics of oxidative addition to Pd(0)-RuPhos complexes. These protocols are adapted from studies on similar bulky phosphine ligand systems.

In Situ Catalyst Formation and Monitoring by ³¹P NMR Spectroscopy

This experiment allows for the qualitative observation of the formation of the oxidative addition product and can be adapted for kinetic analysis by monitoring the disappearance of the Pd(0)-RuPhos species and the appearance of the Pd(II)-RuPhos product over time.

Materials:

-

This compound Pd G3 precatalyst

-

Aryl halide (e.g., bromobenzene)

-

Anhydrous, degassed solvent (e.g., THF-d₈)

-

Internal standard (e.g., triphenyl phosphate)

-

NMR tubes with J. Young valves

Procedure:

-

In a glovebox, prepare a stock solution of the this compound Pd G3 precatalyst in the chosen deuterated solvent.

-

Prepare a separate stock solution of the aryl halide and the internal standard in the same solvent.

-

In an NMR tube, combine the precatalyst solution with a suitable activating agent if necessary (e.g., a base to facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species).

-

Acquire a ³¹P NMR spectrum of the initial mixture to observe the signal corresponding to the Pd(0)-RuPhos complex.

-

Inject the aryl halide/internal standard solution into the NMR tube, quickly shake to mix, and immediately begin acquiring ³¹P NMR spectra at fixed time intervals.

-

The reaction should be maintained at a constant temperature in the NMR spectrometer.

-

Process the spectra and integrate the signals corresponding to the starting Pd(0)-RuPhos complex and the resulting Pd(II) oxidative addition product relative to the internal standard.

-

Plot the concentration of the starting material versus time to determine the reaction rate.

Kinetic Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to study the rates of reactions that involve a change in the oxidation state of a species. It can be used to determine the rate constant of the oxidative addition of an aryl halide to the electrochemically generated Pd(0)-RuPhos complex.

Materials:

-

A Pd(II) source (e.g., Pd(OAc)₂) and this compound ligand, or a this compound Pd G3 precatalyst

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Aryl halide

-

A three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

-

Potentiostat

Procedure:

-

Prepare a solution of the palladium complex and this compound ligand (or the precatalyst) and the supporting electrolyte in the chosen solvent in the electrochemical cell.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Record a cyclic voltammogram of the palladium complex in the absence of the aryl halide to identify the Pd(II)/Pd(0) reduction wave.

-

Add a known concentration of the aryl halide to the solution and record a series of cyclic voltammograms at varying scan rates.

-

The oxidative addition of the aryl halide to the electrochemically generated Pd(0)-RuPhos species will result in a characteristic change in the cyclic voltammogram (e.g., an increase in the catalytic current and a shift in the peak potential).

-

The rate constant of the oxidative addition can be determined by analyzing the dependence of the peak current or peak potential on the scan rate and the concentration of the aryl halide using established electrochemical kinetic models.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

Caption: Catalytic cycle for Buchwald-Hartwig amination with this compound.

References

- 1. chemrxiv.org [chemrxiv.org]